molecular formula C14H15NO2 B5861700 3-allyl-6-methoxy-2-methyl-4-quinolinol

3-allyl-6-methoxy-2-methyl-4-quinolinol

Cat. No. B5861700
M. Wt: 229.27 g/mol
InChI Key: VBNWZPCBIPFTOE-UHFFFAOYSA-N
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Description

Quinolinols and their derivatives are compounds of significant interest due to their diverse chemical properties and potential applications in various fields, including organic chemistry, pharmaceuticals, and materials science. The compound "3-allyl-6-methoxy-2-methyl-4-quinolinol" belongs to this class and is notable for its unique structural features, which contribute to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of quinolinol derivatives often involves complex reactions, including the Claisen rearrangement, which has been studied in the context of aromatic heterocyclic compounds. Makisumi (1964) investigated the thermal rearrangement of allyl ethers of 2-methyl-4-quinolinol, highlighting the mechanisms involved in producing quinoline derivatives through ortho-Claisen rearrangement (Makisumi, 1964).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is characterized by the presence of a quinoline core, substituted with various functional groups that significantly influence their chemical behavior. Hirano et al. (2004) explored the structural characteristics of 6-methoxy-4-quinolone, a related compound, revealing its stable fluorophore properties and strong fluorescence across a wide pH range (Hirano et al., 2004).

Chemical Reactions and Properties

Quinolinol derivatives undergo various chemical reactions, including nitration, allylation, and cyclization, which are pivotal in synthesizing complex heterocyclic compounds. Kuznetsov et al. (1993) discussed the cyclization and nitration of quinoline derivatives, indicating the influence of substituents on reaction outcomes (Kuznetsov et al., 1993).

properties

IUPAC Name

6-methoxy-2-methyl-3-prop-2-enyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-5-11-9(2)15-13-7-6-10(17-3)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWZPCBIPFTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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